6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
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Overview
Description
6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with propan-2-ylamino groups and a pyridazinone moiety
Preparation Methods
The synthesis of 6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with isopropylamine to form 4,6-bis(propan-2-ylamino)-1,3,5-triazine. This intermediate is then reacted with 2-methylpyridazin-3-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents and conditions.
Scientific Research Applications
6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The triazine ring and pyridazinone moiety allow the compound to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in antiviral and anticancer activities .
Comparison with Similar Compounds
When compared to other similar compounds, 6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one stands out due to its unique combination of a triazine ring and a pyridazinone moiety. Similar compounds include:
4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazinone derivatives:
Properties
CAS No. |
442651-51-6 |
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Molecular Formula |
C14H21N7O2 |
Molecular Weight |
319.36 g/mol |
IUPAC Name |
6-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C14H21N7O2/c1-8(2)15-12-17-13(16-9(3)4)19-14(18-12)23-10-6-7-11(22)21(5)20-10/h6-9H,1-5H3,(H2,15,16,17,18,19) |
InChI Key |
FEECDOSESTYDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)NC(C)C |
solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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